

Spectroscopic Profile of 2-Chloro-5-(methoxymethoxy)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-5-(methoxymethoxy)pyridine
Cat. No.:	B1427378

[Get Quote](#)

Introduction

2-Chloro-5-(methoxymethoxy)pyridine is a substituted pyridine derivative of interest in synthetic organic chemistry, particularly as a building block in the development of pharmaceutical and agrochemical compounds. The presence of a chloro-group at the 2-position provides a reactive site for nucleophilic substitution, while the methoxymethyl (MOM) ether at the 5-position serves as a common protecting group for a hydroxyl functionality. Accurate structural elucidation and purity assessment are paramount for its application in complex synthetic pathways.

This guide provides an in-depth analysis of the expected spectroscopic signature of **2-Chloro-5-(methoxymethoxy)pyridine**. As experimental spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and foundational spectroscopic principles to present a reliable, predicted profile. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected signals. This predictive framework serves as a powerful tool for researchers to identify and characterize this molecule in a laboratory setting.

Molecular Structure and Analysis

The structure of **2-Chloro-5-(methoxymethoxy)pyridine** combines a dichlorinated pyridine ring with a MOM ether. Understanding this arrangement is key to interpreting its spectroscopic data.

Caption: Molecular structure with atom numbering for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ^1H and ^{13}C NMR spectra are detailed below.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the three aromatic protons on the pyridine ring and the two methylene and one methyl group of the MOM ether.

- Pyridine Ring Protons:
 - H6: This proton is ortho to the nitrogen and meta to the MOM-ether group. It is expected to be the most downfield of the aromatic protons, appearing as a doublet with a small coupling constant ($J \approx 2.5$ Hz) due to coupling with H4.
 - H4: This proton is meta to both the nitrogen and the chloro group and ortho to the MOM-ether. It will appear as a doublet of doublets, coupling with both H6 ($J \approx 2.5$ Hz) and H3 ($J \approx 8.5$ Hz).
 - H3: This proton is ortho to the chloro group and meta to the nitrogen. It will be a doublet due to coupling with H4 ($J \approx 8.5$ Hz).
- Methoxymethyl (MOM) Protons: The MOM group gives two characteristic singlets. Based on typical values for MOM ethers, the methylene protons (-O-CH₂-O-) are expected around δ 5.2-5.4 ppm, and the methoxy protons (-O-CH₃) around δ 3.4-3.6 ppm.[1]

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will show seven distinct signals corresponding to the seven non-equivalent carbon atoms in the molecule.

- Pyridine Ring Carbons: The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms and the mesomeric effect of the MOM-ether. The carbon bearing the chlorine (C2) will be significantly downfield. Aromatic carbons generally appear between 110-160 ppm.[2]

- Methoxymethyl (MOM) Carbons: The acetal carbon (-O-CH₂-O-) typically appears around δ 94-97 ppm, while the methoxy carbon (-O-CH₃) is found further upfield, around δ 55-58 ppm.
[\[1\]](#)

Summary of Predicted NMR Data

¹ H NMR	Predicted Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Pyridine Protons	~ 8.2	Doublet (d)	~ 2.5	H6
~ 7.5	Doublet of d (dd)	~ 8.5, 2.5	H4	
~ 7.3	Doublet (d)	~ 8.5	H3	
MOM Group	~ 5.3	Singlet (s)	-	-O-CH ₂ -O-
~ 3.5	Singlet (s)	-	-O-CH ₃	
¹³ C NMR	Predicted Shift (δ , ppm)		Assignment	
Pyridine Carbons	~ 150	C2		
~ 148	C6			
~ 145	C5			
~ 125	C4			
~ 122	C3			
MOM Group	~ 95	-O-CH ₂ -O-		
~ 56	-O-CH ₃			

Experimental Protocol: NMR Data Acquisition

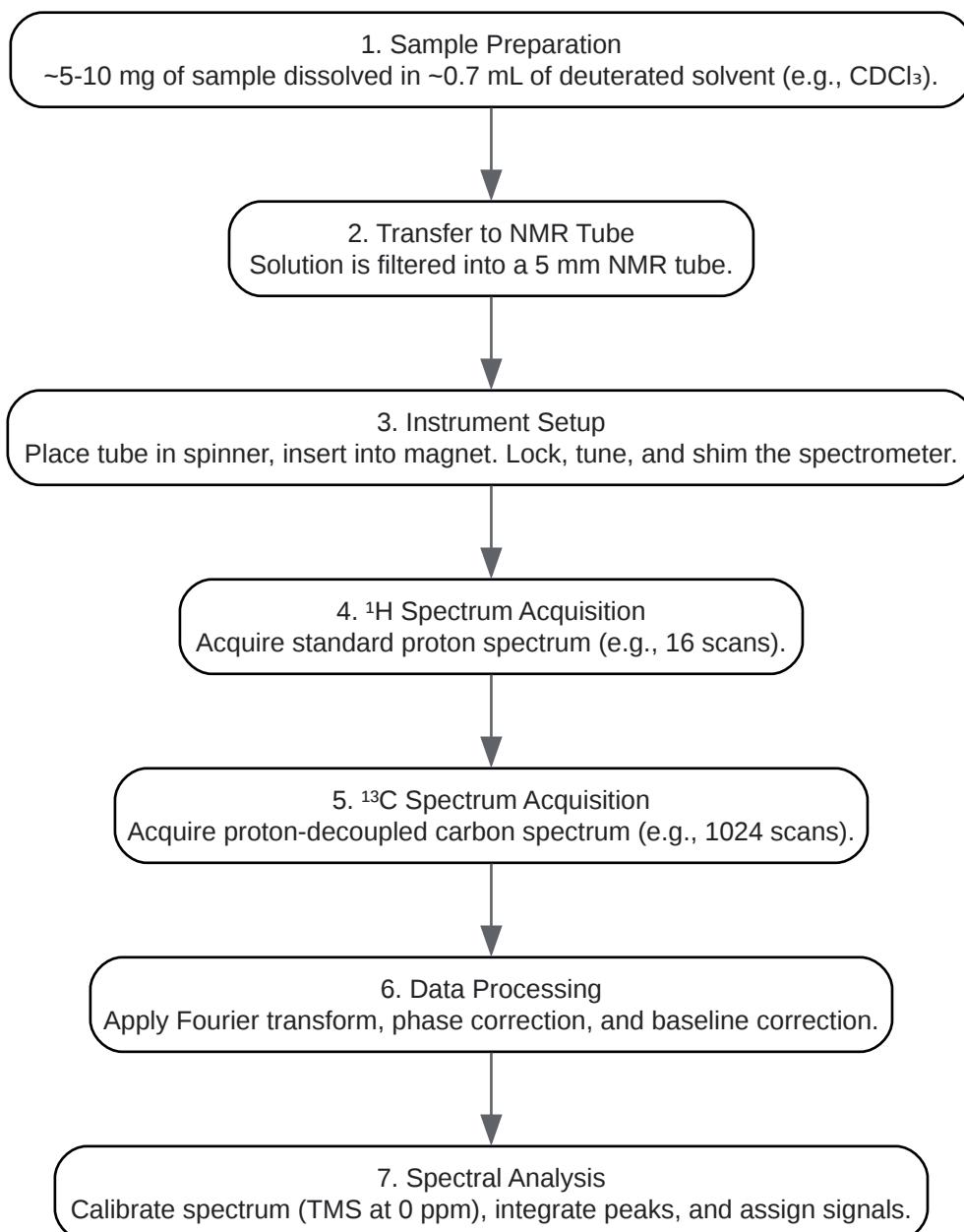


Fig. 2: Workflow for NMR Sample Analysis

[Click to download full resolution via product page](#)

Caption: Standard procedure for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted IR Absorption Bands

- Aromatic C-H Stretch: Aromatic C-H stretching vibrations are typically observed above 3000 cm^{-1} .
- Aliphatic C-H Stretch: The C-H bonds of the MOM group will show stretching vibrations just below 3000 cm^{-1} , typically in the 2850-2960 cm^{-1} range.
- C=N and C=C Stretching: The pyridine ring will exhibit characteristic stretching vibrations in the 1400-1600 cm^{-1} region.
- C-O Stretching: Strong absorptions corresponding to the C-O ether linkages of the MOM group are expected in the 1050-1150 cm^{-1} region.
- C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically around 700-800 cm^{-1} .

Summary of Predicted IR Data

Predicted Frequency (cm^{-1})	Vibrational Mode	Functional Group
3050 - 3150	C-H Stretch	Aromatic (Pyridine)
2850 - 2960	C-H Stretch	Aliphatic (MOM group)
1580 - 1600	C=N, C=C Stretch	Pyridine Ring
1450 - 1500	C=C Stretch	Pyridine Ring
1050 - 1150	C-O Stretch (Asymmetric)	Ether (MOM group)
700 - 800	C-Cl Stretch	Chloro-substituent

Experimental Protocol: IR Data Acquisition

A standard method for acquiring an IR spectrum of a liquid sample is using an Attenuated Total Reflectance (ATR) accessory.

- Background Scan: Record a background spectrum of the clean, empty ATR crystal. This accounts for atmospheric CO_2 and H_2O absorptions.

- Sample Application: Place a small drop of the liquid **2-Chloro-5-(methoxymethoxy)pyridine** directly onto the ATR crystal.
- Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm^{-1} .
- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and structure.

Predicted Mass Spectrum

- Molecular Ion (M^+): The compound has a molecular formula of $\text{C}_7\text{H}_8\text{ClNO}_2$ and a monoisotopic mass of approximately 173.02 Da.[\[3\]](#)
- Isotopic Pattern: Due to the presence of a chlorine atom, the molecular ion will appear as a pair of peaks: (M^+) and $(\text{M}+2)^+$. The relative intensity of these peaks will be approximately 3:1, which is characteristic of the natural abundance of the ^{35}Cl and ^{37}Cl isotopes.
- Fragmentation: Electron Ionization (EI) would likely induce fragmentation. Key fragmentation pathways would involve the loss of the MOM group components:
 - Loss of a methoxy radical ($\bullet\text{OCH}_3$) to give a fragment at $\text{m/z} \sim 142$.
 - Loss of formaldehyde (CH_2O) from the MOM group.
 - Cleavage of the entire methoxymethyl group.
 - Loss of a chlorine radical ($\bullet\text{Cl}$).

Summary of Predicted MS Data

m/z (predicted)	Ion	Notes
173/175	$[M]^+$	Molecular ion with characteristic 3:1 Cl isotope pattern.
142/144	$[M - OCH_3]^+$	Loss of the methoxy radical.
128/130	$[M - CH_2OCH_3]^+$	Loss of the methoxymethyl radical.
78	$[C_5H_4N]^+$	Pyridine ring fragment after loss of all substituents.

Experimental Protocol: MS Data Acquisition

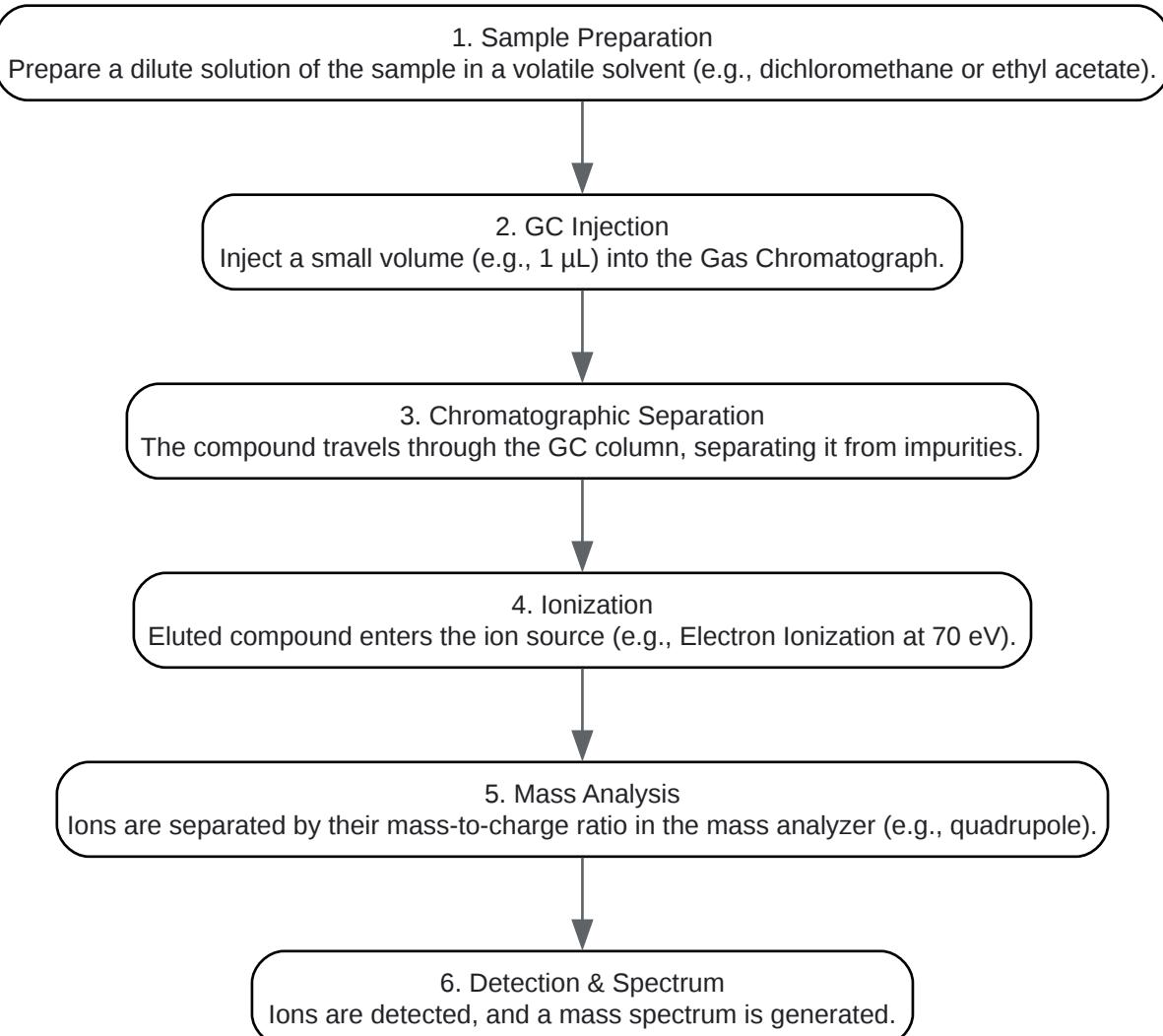


Fig. 3: General Workflow for GC-MS Analysis

[Click to download full resolution via product page](#)

Caption: A typical procedure for acquiring a mass spectrum for a volatile compound.

Conclusion

The structural characterization of **2-Chloro-5-(methoxymethoxy)pyridine** can be confidently achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the expected spectroscopic data based on established chemical principles and analysis of related structures. The ^1H and ^{13}C NMR spectra will confirm the carbon-hydrogen framework and the connectivity of the pyridine and MOM-ether moieties. IR spectroscopy will verify the presence of key functional groups, while mass spectrometry will confirm the molecular weight and elemental composition, aided by the characteristic chlorine

isotopic pattern. These predicted data serve as a benchmark for researchers engaged in the synthesis and application of this versatile chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-chloro-5-Methoxy-3-pyridinecarboxylic acid(74650-71-8) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 2-chloro-5-(methoxymethoxy)pyridine (C7H8ClNO2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-5-(methoxymethoxy)pyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1427378#2-chloro-5-methoxymethoxy-pyridine-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com